molecular formula C11H12N2O B13735802 (1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptan-3-one

(1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptan-3-one

Katalognummer: B13735802
Molekulargewicht: 188.23 g/mol
InChI-Schlüssel: PGEZKYGVUZRVNR-RGURZIINSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,4S)-2-Phenyl-2,5-diazabicyclo[221]heptan-3-one is a bicyclic compound featuring a diazabicyclo structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptan-3-one typically involves the reaction of phenylhydrazine with a suitable bicyclic ketone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce different reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

(1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptan-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of (1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptan-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,4-Diazabicyclo[2.2.2]octane: This compound has a similar bicyclic structure but differs in its chemical properties and reactivity.

    Benzimidazole Derivatives: These compounds share some structural similarities and are also studied for their biological activity.

Uniqueness

(1S,4S)-2-Phenyl-2,5-diazabicyclo[221]heptan-3-one is unique due to its specific diazabicyclo structure, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C11H12N2O

Molekulargewicht

188.23 g/mol

IUPAC-Name

(1S)-2-phenyl-2,5-diazabicyclo[2.2.1]heptan-3-one

InChI

InChI=1S/C11H12N2O/c14-11-10-6-9(7-12-10)13(11)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2/t9-,10?/m0/s1

InChI-Schlüssel

PGEZKYGVUZRVNR-RGURZIINSA-N

Isomerische SMILES

C1[C@H]2CNC1C(=O)N2C3=CC=CC=C3

Kanonische SMILES

C1C2CNC1C(=O)N2C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.